molecular formula C17H32N2O6 B13423870 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

Cat. No.: B13423870
M. Wt: 360.4 g/mol
InChI Key: PHOMBNRVJNRAAP-UHFFFAOYSA-N
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Description

3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino groups with tert-butoxycarbonyl (Boc) groups, followed by the formation of the heptanoic acid backbone through a series of condensation and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(phenylmethoxymethyl)imidazol-4-yl]propanoic acid

Uniqueness

3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid stands out due to its specific molecular structure, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H32N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

3,7-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid

InChI

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(22)18-10-8-7-9-12(11-13(20)21)19-15(23)25-17(4,5)6/h12H,7-11H2,1-6H3,(H,18,22)(H,19,23)(H,20,21)

InChI Key

PHOMBNRVJNRAAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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